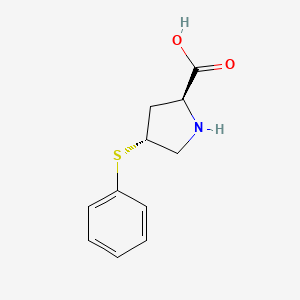
L-Proline, 4-(phenylthio)-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline, 4-(phenylthio)-, trans-: is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and structure This compound is characterized by the presence of a phenylthio group attached to the fourth carbon of the proline ring in a trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 4-(phenylthio)-, trans- typically involves the introduction of the phenylthio group to the proline molecule. One common method is the nucleophilic substitution reaction where L-proline is reacted with a phenylthio compound under basic conditions. The reaction may involve the use of a strong base such as sodium hydride (NaH) to deprotonate the proline, followed by the addition of a phenylthio halide.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation processes. Advances in metabolic engineering have enabled the construction of microbial cell factories that can produce derivatives of L-proline, including L-Proline, 4-(phenylthio)-, trans-. These processes often involve the optimization of metabolic pathways to enhance the yield and efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions: L-Proline, 4-(phenylthio)-, trans- can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group, reverting to L-proline.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and phenylthio halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: L-proline.
Substitution: Various substituted proline derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
L-Proline, 4-(phenylthio)-, trans- has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study protein folding and stability due to its structural similarity to proline.
Industry: The compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other valuable chemicals
Wirkmechanismus
The mechanism of action of L-Proline, 4-(phenylthio)-, trans- involves its interaction with various molecular targets and pathways. The phenylthio group can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. This can lead to changes in cellular processes such as protein synthesis, signal transduction, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
L-Proline: The parent compound, which lacks the phenylthio group.
Trans-4-hydroxy-L-proline: Another derivative of L-proline with a hydroxyl group at the fourth carbon.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid structurally similar to proline.
Uniqueness: L-Proline, 4-(phenylthio)-, trans- is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, binding affinity, and reactivity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
144582-43-4 |
|---|---|
Molekularformel |
C11H13NO2S |
Molekulargewicht |
223.29 g/mol |
IUPAC-Name |
(2S,4R)-4-phenylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2S/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1 |
InChI-Schlüssel |
PCIUUPKYZVILEM-ZJUUUORDSA-N |
Isomerische SMILES |
C1[C@H](CN[C@@H]1C(=O)O)SC2=CC=CC=C2 |
Kanonische SMILES |
C1C(CNC1C(=O)O)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


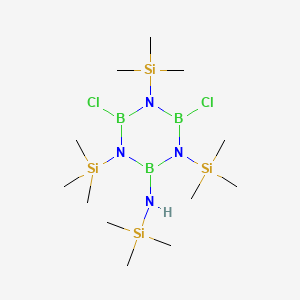
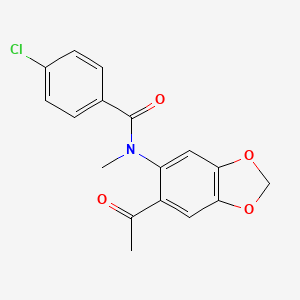
![3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12549588.png)
![1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B12549589.png)
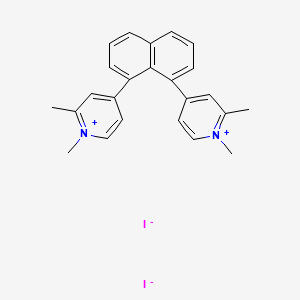

![Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)-](/img/structure/B12549606.png)


![N,N''-(2-Methyl-1,3-phenylene)bis[N'-phenylurea]](/img/structure/B12549618.png)
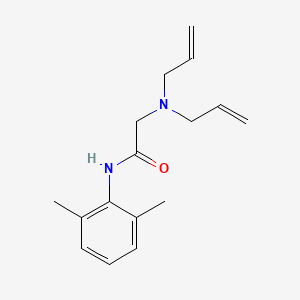

![8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12549633.png)
![N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide](/img/structure/B12549642.png)
